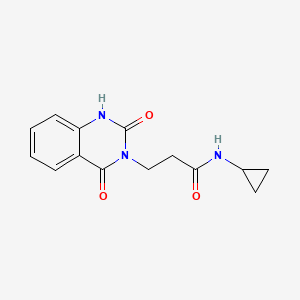
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a notable compound in medicinal chemistry due to its unique molecular structure and biological activities. The compound's complex structure comprises a cyclopropyl group, a dioxoquinazoline moiety, and a propanamide segment. These groups confer the compound significant chemical versatility and potential for interaction with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically begins with the preparation of the quinazoline core This is often achieved via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound follows the same general principles but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are essential to maximize yield and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to streamline production processes.
化学反应分析
Types of Reactions
Oxidation: : N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide undergoes oxidation reactions, primarily affecting the quinazoline ring, leading to the formation of hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can convert the carbonyl groups in the dioxoquinazoline moiety to alcohol groups, potentially altering the compound’s biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions at various sites on the quinazoline ring, leading to a range of derivatives with modified biological properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in dry ether are typically used.
Substitution: : Halogenated quinazoline derivatives react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
These reactions yield a variety of derivatives, each with potential unique biological activities. For instance, hydroxylated products from oxidation reactions can exhibit enhanced water solubility and altered pharmacokinetics.
科学研究应用
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds applications across several scientific disciplines:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals, particularly in the early stages of drug discovery and development.
作用机制
The mechanism of action of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites or receptor binding domains, disrupting normal cellular processes. The dioxoquinazoline moiety is crucial for its binding affinity, while the cyclopropyl group influences the compound's orientation and interaction with the target.
相似化合物的比较
Similar Compounds
N-methyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Similar structure but with a methyl group instead of a cyclopropyl group.
N-cyclohexyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Contains a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide's uniqueness lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it an attractive candidate in medicinal chemistry for drug design and development.
There you have it! The detailed breakdown of the compound without any pesky acronyms
属性
IUPAC Name |
N-cyclopropyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(15-9-5-6-9)7-8-17-13(19)10-3-1-2-4-11(10)16-14(17)20/h1-4,9H,5-8H2,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPDRQHLSDLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
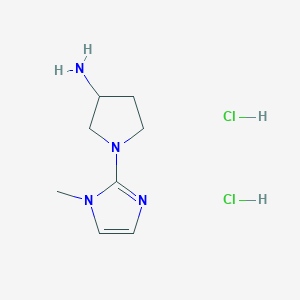
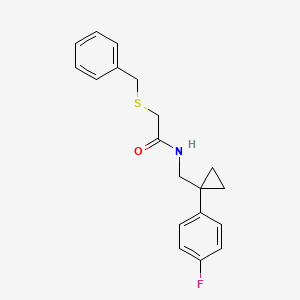
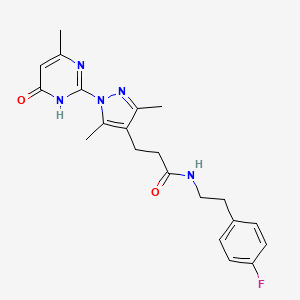
![2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)
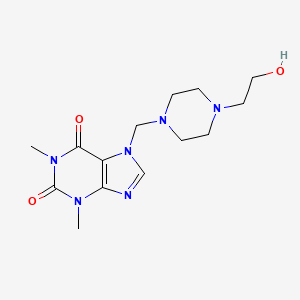
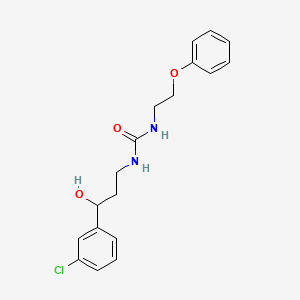
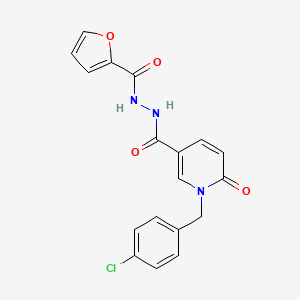
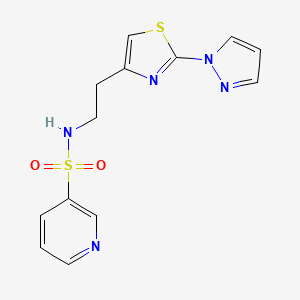
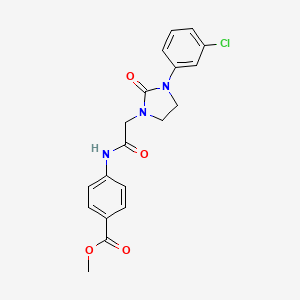
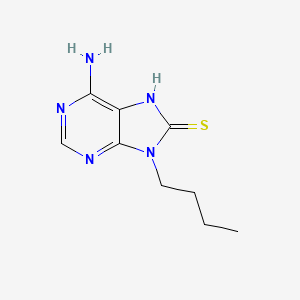
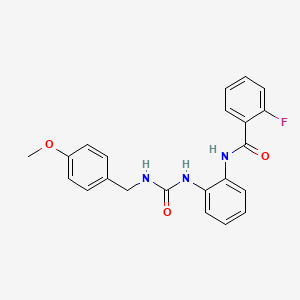
![5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2934552.png)
![4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2934553.png)
